![molecular formula C38H74NaO10P B13396560 1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodiumsalt](/img/structure/B13396560.png)
1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodium salt, also known as 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, is a phosphoglyceride. Phosphoglycerides are a class of lipids that are a major component of all cell membranes. This compound is particularly known for forming classical lipid bilayers, which are essential for the structural integrity and functionality of cell membranes .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodium salt can be synthesized through the esterification of glycerol with palmitic acid (hexadecanoic acid) followed by phosphorylation. The reaction typically involves the following steps:
Esterification: Glycerol reacts with palmitic acid in the presence of a catalyst to form 1,2-dipalmitoyl-sn-glycerol.
Phosphorylation: The resulting compound is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) to form the phosphoglyceride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Hydrolysis: It can be hydrolyzed by phospholipases to yield glycerol, fatty acids, and phosphate
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Hydrolysis: Phospholipases such as phospholipase A2 (PLA2) are commonly used for hydrolysis
Major Products
Oxidation: Oxidized phospholipids.
Hydrolysis: Glycerol, palmitic acid, and phosphate
科学的研究の応用
1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodium salt has numerous applications in scientific research:
Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: Plays a crucial role in cell signaling and membrane structure studies.
Medicine: Investigated for its role in lung surfactants and potential therapeutic applications.
Industry: Utilized in the production of liposomes and other lipid-based delivery systems
作用機序
The compound exerts its effects primarily through its role in forming lipid bilayers. It interacts with other lipids and proteins within the membrane, influencing membrane fluidity, permeability, and signaling pathways. The molecular targets include membrane-bound receptors and enzymes involved in cell signaling .
類似化合物との比較
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodium salt: Another phosphoglyceride with oleic acid chains instead of palmitic acid.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar structure but with an ethanolamine group instead of glycerol
Uniqueness
1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodium salt is unique due to its specific fatty acid composition (palmitic acid) and its role in forming highly ordered lipid bilayers at low temperatures. This property makes it particularly useful in studies related to membrane structure and dynamics .
特性
IUPAC Name |
sodium;2,3-di(hexadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWIWSHBGAIIMV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74NaO10P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
745.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
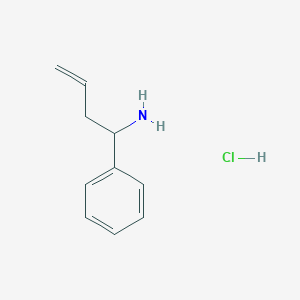
![(2S,4S)-1-benzoyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid](/img/structure/B13396489.png)
![3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide](/img/structure/B13396491.png)
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13396492.png)
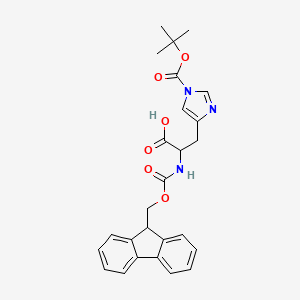
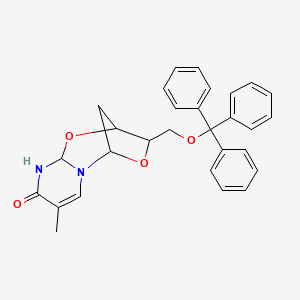
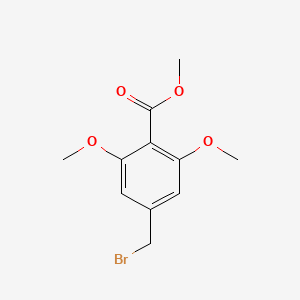
![5-(3-Hydroxy-4-phenylbut-1-en-1-yl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one](/img/structure/B13396526.png)
![N-cyclohexylcyclohexanamine;2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B13396528.png)
![1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[methyl-[(2S)-oxiran-2-yl]amino]anthracene-9,10-dione](/img/structure/B13396545.png)
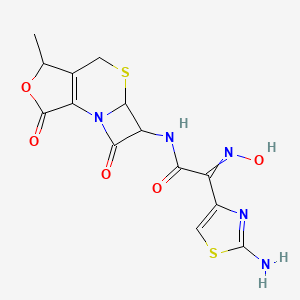
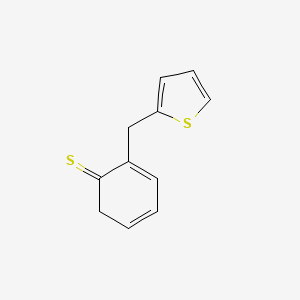
![2-piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sufonyl]-1-oxopentyl]-4-methyl-,ethyl ester,[2R-[1(S*), 2alpha, 4beta]]-](/img/structure/B13396566.png)
![3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13396569.png)
